molecular formula C18H15Cl2NO3 B264532 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B264532
M. Wt: 364.2 g/mol
InChI Key: RDYSUKIAMIAUHK-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. DBM is a derivative of benzofuran, which is a heterocyclic compound that contains a fused benzene and furan ring. The synthesis of DBM involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine and salicylic acid, followed by cyclization and oxidation.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the MAPK pathway. 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. In cancer cells, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. Inflammatory cells, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale production. However, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has some limitations, including its potential toxicity and the need for further studies to optimize its efficacy and safety.

Future Directions

There are several future directions for the research on 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one. One area of interest is the development of new synthetic methods for 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one that are more efficient and environmentally friendly. Another area of interest is the optimization of 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one's efficacy and safety for its potential use in medicine and agriculture. Additionally, the elucidation of 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one's mechanism of action and its potential targets could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves a multistep process that starts with the reaction of 2,6-dichlorobenzaldehyde with dimethylamine and salicylic acid in the presence of a catalyst, such as hydrochloric acid or acetic anhydride. This reaction results in the formation of an imine intermediate, which undergoes cyclization to form the benzofuran ring. The final step involves the oxidation of the benzofuran ring to form the hydroxybenzofuranone moiety. The synthesis of 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a well-established process that has been optimized for high yield and purity.

Scientific Research Applications

2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been used as a plant growth regulator and insecticide. In industry, 2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been used as a fluorescent probe and a polymer stabilizer.

properties

Product Name

2-(2,6-dichlorobenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

(2E)-2-[(2,6-dichlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C18H15Cl2NO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8+

InChI Key

RDYSUKIAMIAUHK-LZYBPNLTSA-N

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C/C3=C(C=CC=C3Cl)Cl)/C2=O)O

SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O

Origin of Product

United States

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